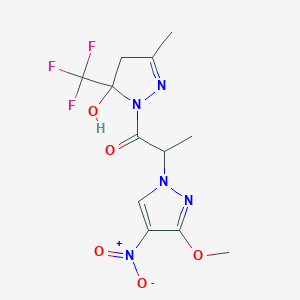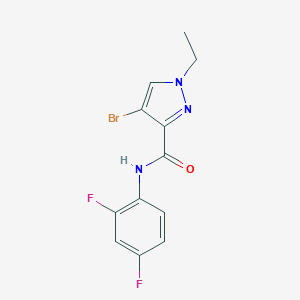![molecular formula C23H29NO5 B280214 Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)
Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as MMQ, is a synthetic compound that has been studied for its potential application in scientific research. MMQ has been found to exhibit interesting biochemical and physiological effects, which make it a promising candidate for further investigation.
作用機序
The mechanism of action of Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, it has been suggested that this compound acts by inhibiting certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, this compound has been found to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators.
実験室実験の利点と制限
Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized using standard laboratory techniques. This compound has also been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation. However, there are also some limitations associated with the use of this compound in laboratory experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the toxicity of this compound has not been fully characterized, which makes it important to use caution when handling the compound.
将来の方向性
There are several future directions for research on Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including neurodegenerative diseases and cancer. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target specific enzymes and signaling pathways. Finally, the toxicity of this compound needs to be further characterized to ensure its safe use in laboratory experiments and potential clinical applications.
合成法
The synthesis of Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are readily available and the process can be carried out using standard laboratory techniques. The detailed synthesis method and the chemical reactions involved have been reported in scientific literature.
科学的研究の応用
Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been studied for its potential application in various scientific research fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases and as an analgesic agent.
特性
分子式 |
C23H29NO5 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H29NO5/c1-13-19(22(26)29-6)20(14-7-8-18(28-5)15(9-14)12-27-4)21-16(24-13)10-23(2,3)11-17(21)25/h7-9,20,24H,10-12H2,1-6H3 |
InChIキー |
ZBZNJNLBHBNIKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)COC)C(=O)OC |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)COC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)
![4-Chlorophenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B280132.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)


![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
